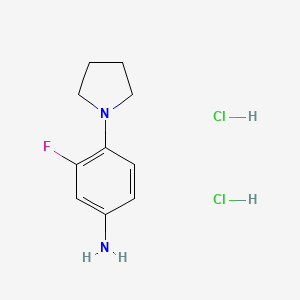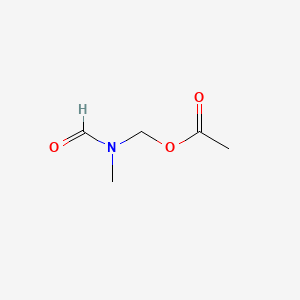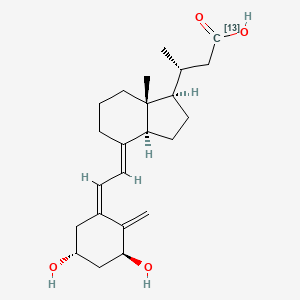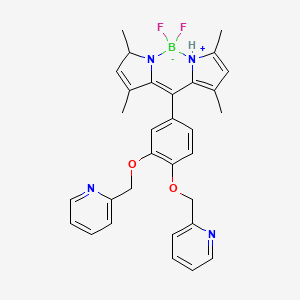
Azido-PEG3-FLAG Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG3-FLAG Trifluoroacetate is a product used for the attachment of the FLAG-tag by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical reaction of click chemistry . It contains a PEG-linker and its molecular formula is C50H75N13O24 .
Synthesis Analysis
Azido-functionalized poly(ethylene glycol) (PEG) derivatives are finding increasing applications in the areas of conjugation chemistry and targeted drug delivery . The synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction facilitates straightforward NMR-based quantitative end-group analysis .Molecular Structure Analysis
The molecular formula of this compound is C59H88N16O27S and it has a molecular weight of 1485.49 g/mol . It is a solid, white to off-white substance that is soluble in water and PBS .Chemical Reactions Analysis
Azido-PEG3-FLAG enables the FLAG-tag (DYKDDDDK) attachment to any terminal Alkyne- or Cyclooctyne (e.g. DBCO)-functionalized molecule via Cu (I)-catalyzed terminal Alkyne-Azide Click Chemistry (CuAAC) or Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC), respectively .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white substance . It is soluble in water and PBS . It has a molecular weight of 1485.49 g/mol .科学研究应用
Azido-PEG3-FLAG-Azido-PEG3-FLAG Trifluoroacetate is widely used in scientific research, particularly in the study of protein-protein interactions, enzymatic reactions, and cellular signaling pathways. The azido-PEG3-FLAG component of the molecule acts as a biotinylation reagent, allowing researchers to label and monitor proteins in vivo and in vitro. The fluorophore component of the molecule can be used to visualize protein localization and interactions. Additionally, the trifluoroacetic acid (Azido-PEG3-FLAG Trifluoroacetate) component of the molecule can be used to modify the pH of the reaction solution, allowing researchers to study the effects of pH on protein-protein interactions.
作用机制
Target of Action
Azido-PEG3-FLAG Trifluoroacetate is primarily used for the attachment of the FLAG-tag . The FLAG-tag is a polypeptide protein tag that can be added to a protein using recombinant DNA technology. It is used in the field of molecular biology to facilitate the detection and purification of the tagged protein .
Mode of Action
The compound interacts with its targets through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This reaction allows the attachment of the FLAG-tag to the target molecule . In addition, Azido-PEG3-FLAG contains a PEG-linker, which enhances the solubility and detection efficiency of the FLAG-tagged molecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the CuAAC reaction . This reaction enables the attachment of the FLAG-tag to any terminal Alkyne- or Cyclooctyne-functionalized molecule . The downstream effects of this pathway are the production of FLAG-tagged molecules, which can be detected or purified immunologically .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the attachment of the flag-tag . The impact of the compound’s ADME properties on its bioavailability would be an interesting area for future research.
Result of Action
The primary result of the action of this compound is the production of FLAG-tagged molecules . These molecules can be detected or purified immunologically, using dye-labeled, enzyme-coupled, or immobilized anti-FLAG antibodies .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is recommended to be stored in dry conditions at a temperature below -15°C . Short-term exposure to ambient temperature is possible, but long-term storage at higher temperatures may affect the stability and efficacy of the compound .
实验室实验的优点和局限性
Azido-PEG3-FLAG-Azido-PEG3-FLAG Trifluoroacetate has several advantages for use in lab experiments. The molecule is easy to synthesize and can be purified by dialysis or ultrafiltration. Additionally, the molecule is relatively stable and has a long shelf-life. The molecule is also non-toxic and has low immunogenicity.
However, there are several limitations to the use of Azido-PEG3-FLAG-Azido-PEG3-FLAG Trifluoroacetate in lab experiments. The molecule is not soluble in organic solvents, and the reaction requires aqueous solution. Additionally, the molecule is relatively expensive, and the reaction can be slow and inefficient.
未来方向
Azido-PEG3-FLAG-Azido-PEG3-FLAG Trifluoroacetate has a wide range of potential applications in research and biochemistry. Potential future directions for the use of this molecule include the development of new labeling and imaging techniques, the use of the molecule to study protein-protein interactions in vivo, and the use of the molecule to study the effects of pH on enzymatic reactions. Additionally, the molecule could be used to develop new methods for drug delivery, as well as new methods for targeting specific cellular pathways. Finally, the molecule could be used to develop new methods for studying protein-protein interactions in complex biological systems, such as cells and tissues.
合成方法
Azido-PEG3-FLAG-Azido-PEG3-FLAG Trifluoroacetate is synthesized by reacting azido-PEG3-FLAG with trifluoroacetic acid (Azido-PEG3-FLAG Trifluoroacetate) in aqueous solution. The reaction is typically performed at room temperature in aqueous solution, and the resulting product is purified by dialysis or ultrafiltration. The reaction can also be performed in organic solvents, such as dimethyl sulfoxide (DMSO). The purity of the product can be confirmed by HPLC analysis.
安全和危害
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H75N13O24.C2HF3O2/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52;3-2(4,5)1(6)7/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAQVXEALHODI-JAMBOELSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76F3N13O26 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)




![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)



